Diethylene glycol monobutyl ether acetate

Description

solvent which causes dermatitis

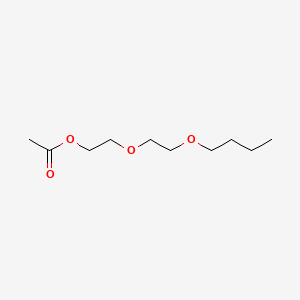

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-butoxyethoxy)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O4/c1-3-4-5-12-6-7-13-8-9-14-10(2)11/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQBJTKSVGFQOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O4 | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8540 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0789 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027021 | |

| Record name | 2-(2-Butoxyethoxy)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylene glycol monobutyl ether acetate is a colorless liquid with a mild odor. Floats and mixes slowly with water. (USCG, 1999), Liquid, Colorless liquid; [Hawley], COLOURLESS LIQUID., Colorless liquid with a mild odor. Floats and mixes slowly with water. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8540 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2-(2-butoxyethoxy)-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol monobutyl ether acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4838 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0789 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/935 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

475 °F at 760 mmHg (USCG, 1999), 245 °C, 245-247 °C, 475 °F | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8540 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0789 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/935 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

240 °F (USCG, 1999), 241 °F (116 °C) (OPEN CUP), 105 °C c.c., 240 °F | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8540 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0789 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/935 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Very soluble in acetone, ethyl ether, ethanol, Miscible with most organic liquids., In water, 3.10X10+4 mg/L at 25 °C, In water, 65,000 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 6.5 | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0789 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.985 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.985 g/cu cm at 20 °C, Relative density (water = 1): 0.98, 0.985 | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8540 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0789 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/935 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

Relative vapor density (air = 1): 7.0 | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0789 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.04 [mmHg], 0.04 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 5.3 | |

| Record name | Diethylene glycol monobutyl ether acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4838 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0789 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

124-17-4 | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8540 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol monobutyl ether acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl carbitol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Butoxyethoxy)ethyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Butoxyethoxy)ethyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(2-butoxyethoxy)-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2-Butoxyethoxy)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-butoxyethoxy)ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6UTS77LXB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0789 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/935 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-27 °F (USCG, 1999), -32 °C, -27 °F | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8540 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0789 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/935 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

"Diethylene glycol monobutyl ether acetate" fundamental properties

An In-depth Technical Guide to the Fundamental Properties of Diethylene Glycol Monobutyl Ether Acetate

Introduction and Identification

This compound (CAS No. 124-17-4), commonly referred to as DB Acetate or Butyl CARBITOL™ Acetate, is a high-performance glycol ether ester.[1] It is a colorless liquid characterized by a faint, mild, and pleasant ester-like odor.[2] This compound is a high-boiling, slow-evaporating solvent, a characteristic that defines its utility in a multitude of industrial applications. Its unique chemical structure, featuring both ether and ester functional groups, imparts a versatile solvency for a wide range of substances, including numerous natural and synthetic resins, waxes, fats, and oils.

Chemically, it is identified as 2-(2-butoxyethoxy)ethyl acetate.[3][4] Its structure and molecular formula are fundamental to its physical and chemical behavior.

-

Chemical Formula: C₁₀H₂₀O₄[2]

-

Synonyms: Butyl di glycol acetate (BDGA), 2-(2-Butoxyethoxy)ethanol acetate, Butyl Carbitol Acetate, Diglycol monobutyl ether acetate.[2][4]

Chemical Structure and Synthesis

The molecular structure of this compound is key to its properties, combining the characteristics of an ether and an ester.

Synthesis Pathway

The industrial production of this compound is typically a two-step process.

-

Etherification: The process begins with the reaction of ethylene oxide with anhydrous n-butyl alcohol (n-butanol), often in the presence of an alkalic catalyst. This reaction forms the intermediate, diethylene glycol butyl ether.

-

Esterification: The resulting ether is then reacted with acetic acid. This esterification step, which produces the final this compound and water, is typically conducted in the presence of an acid catalyst.[6] To drive the reaction to completion, an azeotropic agent like butyl acetate or dibutyl ether may be used to remove the water byproduct.[6]

Physicochemical Properties

The physical and chemical properties of a solvent are paramount to its suitability for specific applications. This compound is valued for its low volatility, high boiling point, and excellent solvency.

| Property | Value | Units | Source(s) |

| Molecular Formula | C₁₀H₂₀O₄ | - | [2] |

| Molecular Weight | 204.26 | g/mol | [3][5] |

| Appearance | Colorless, clear liquid | - | [2] |

| Odor | Mild, faint, ester-like | - | [3] |

| Boiling Point | 245 - 247 | °C | [5][7] |

| Melting Point | -32 | °C | [7] |

| Density | 0.977 - 0.985 | g/mL at 20°C | [2][5] |

| Vapor Pressure | 5.3 | Pa at 20°C | [7][8] |

| Vapor Density | 7.0 | (Air = 1) | [3][7] |

| Flash Point (Closed Cup) | 102 - 105 | °C | [5][7] |

| Flash Point (Open Cup) | 116 | °C | [3] |

| Autoignition Temperature | 290 | °C | [7][9] |

| Explosive Limits | 0.6 - 10.7 | vol% in air | [7][10] |

| Solubility in Water | 6.5 g/100mL (Slightly Soluble) | at 20°C | [7] |

| Solubility in Organics | Miscible with most organic solvents | - | [3] |

| n-Octanol/Water Partition Coefficient (log Pow) | 1.7 - 2.9 | - | [8][10] |

| Viscosity | 3.2 - 3.6 | mPa·s (cP) at 20-25°C | [10][11] |

Safety and Toxicology

Understanding the safety profile of this compound is crucial for proper handling, storage, and risk assessment in research and industrial settings.

Hazard Classification

The substance is classified based on the Globally Harmonized System (GHS).

| Hazard Class | GHS Category | Hazard Statement | Pictogram | Source(s) |

| Serious Eye Damage/Irritation | Category 2 / 2B | H319 / H320: Causes serious eye irritation. | GHS07 (Exclamation Mark) | [5][8][12] |

| Hazardous to the Aquatic Environment (Acute) | Category 3 | H402: Harmful to aquatic life. | None | [8][13] |

Toxicological Profile

-

Eye and Skin Irritation: The substance is mildly irritating to the eyes and skin.[7] Direct contact can cause redness.[8] Prolonged or repeated skin contact may lead to defatting, which can cause dryness or cracking.[7]

-

Inhalation: Prolonged breathing of vapor may cause irritation.[14] Due to its low vapor pressure, a harmful concentration in the air is not readily reached at 20°C.[7]

-

Ingestion: It has low acute toxicity if swallowed.[15] Ingestion of large amounts may cause nausea.[14] The oral LD50 in guinea pigs is 2.34 g/kg.[14]

-

Chronic Effects: Animal studies involving repeated contact have noted potential kidney damage.[14]

-

Special Hazards: The substance can presumably form explosive peroxides and should be checked for peroxides prior to distillation.[7] It also reacts with strong oxidants.[7]

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Safety spectacles or a face shield, protective gloves, and a multi-purpose combination respirator cartridge (for prolonged vapor exposure) are recommended.[5][14]

-

Storage: Store in a well-ventilated area, separated from strong oxidants.[7] The storage class is 10 for combustible liquids.[5]

-

Spills: In case of a spill, collect the leaking liquid in sealable containers and absorb the remainder with sand or an inert absorbent.[7] Do not allow the chemical to enter the environment.[7]

Industrial and Research Applications

The unique balance of volatility, solvency, and water solubility makes this compound a versatile and valuable compound in various fields.

-

Paints and Coatings: It is a major component in the coatings industry, where it acts as a high-boiling, slow-evaporating solvent and leveling agent. It is particularly crucial as a coalescing agent in latex paints, including low-pH and water-based industrial coatings, improving film formation and durability.[1][16] Its properties are highly valued in high-grade paints for automotive, aerospace, and appliance applications.[1][13]

-

Printing Inks: Its slow evaporation rate makes it an excellent solvent for specialty printing inks, especially for screen printing and ballpoint pen pastes.[16][17]

-

Cleaning Fluids: It serves as an effective solvent in formulations for industrial and household cleaning fluids.[18] It is also marketed as a cleaning agent for the electronics industry, where it can safely remove contaminants like flux residues.[1]

-

Other Applications: It is used as a solvent for dyes in wood stains and furniture polishes, as a plasticizer, and as a selective solvent in the chemical processing industry for separating alcohols and ketones.[16][17]

References

- 1. interstatechem.com [interstatechem.com]

- 2. This compound | Occupational Safety and Health Administration [osha.gov]

- 3. This compound | C10H20O4 | CID 31288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tilley Distribution - 11904-01 this compound - ALL CHEM [tilleydistributionproducts.com]

- 5. 二乙二醇丁醚醋酸酯 SAJ first grade, ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 6. US5659073A - Process for making glycol ether acetates - Google Patents [patents.google.com]

- 7. ICSC 0789 - this compound [inchem.org]

- 8. junsei.co.jp [junsei.co.jp]

- 9. This compound Manufacturers, with SDS [mubychem.com]

- 10. carlroth.com [carlroth.com]

- 11. productcatalog.eastman.com [productcatalog.eastman.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. ark-chem.co.jp [ark-chem.co.jp]

- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 15. redox.com [redox.com]

- 16. This compound - Products - Gold-Fufa International Co., Ltd [en.gfufa.com]

- 17. DB acetate (this compound) | Eastman [eastman.com]

- 18. This compound Market Size & Share | Industry Growth 2029 [databridgemarketresearch.com]

"Diethylene glycol monobutyl ether acetate" CAS number 124-17-4

An In-depth Technical Guide to Diethylene Glycol Monobutyl Ether Acetate (CAS No. 124-17-4)

Abstract

This compound (DGBEA), identified by CAS number 124-17-4, is a high-performance, slow-evaporating glycol ether ester solvent. Its unique molecular structure, incorporating ether and ester functionalities, imparts a favorable balance of volatility, solvency, and water solubility, making it a critical component in a multitude of advanced formulations. This guide provides a comprehensive technical overview of DGBEA, detailing its physicochemical properties, synthesis, mechanisms of action, and key applications. Furthermore, it outlines standardized analytical methodologies for its quantification and provides essential safety, toxicological, and handling protocols to ensure its safe and effective utilization in research and development environments.

Core Physicochemical Properties

DGBEA is a clear, colorless liquid characterized by a faint, mild, and pleasant ester-like odor.[1] Its high boiling point and low vapor pressure are central to its utility as a slow-evaporating solvent, which is crucial for applications requiring extended drying times and superior film formation. A summary of its key physical and chemical properties is presented below.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Identifiers | ||

| IUPAC Name | 2-(2-butoxyethoxy)ethyl acetate | [1][2] |

| Synonyms | Butyl CARBITOL™ Acetate, Butyl diglycol acetate, DGBA | [1][2] |

| CAS Number | 124-17-4 | [1][2][3] |

| EC Number | 204-685-9 | [3][4] |

| Linear Formula | CH₃COOCH₂CH₂OCH₂CH₂O(CH₂)₃CH₃ | [3] |

| General Properties | ||

| Molecular Formula | C₁₀H₂₀O₄ | [5] |

| Molecular Weight | 204.26 g/mol | [1][3] |

| Physical Form | Clear, colorless liquid | [1][5] |

| Odor | Mild, pleasant, ester-like | [1] |

| Thermal Properties | ||

| Boiling Point | 245-247 °C | [3][5] |

| Melting Point | -32 °C | [5] |

| Flash Point | 105 °C (Closed Cup) | [3][5] |

| Autoignition Temp. | 290 °C | [5] |

| Physical Properties | ||

| Density | 0.977 - 0.985 g/mL at 20°C | [3][6] |

| Vapor Pressure | 5.3 Pa at 20°C | [5] |

| Vapor Density | 7.0 (Air = 1) | [1][5] |

| Solubility in Water | 6.5 g/100 mL at 20°C (Slightly soluble) | [5] |

| Miscibility | Miscible with most organic solvents | |

| logP (Octanol/Water) | 2.9 | [1][5] |

| Evaporation Rate | 0.002 (n-Butyl Acetate = 1) | [7] |

| Viscosity | 3.2 cP at 25°C | [7] |

Synthesis and Manufacturing Process

The industrial production of DGBEA is typically a two-step process. The methodology is designed to first create the ether intermediate, which is then esterified to yield the final product.

-

Etherification : The process begins with the reaction of ethylene oxide and anhydrous n-butyl alcohol. This reaction, often catalyzed by an alkali, produces diethylene glycol monobutyl ether (DGBE).

-

Esterification : The resulting DGBE is then reacted with acetic acid. This is a classic esterification reaction where the hydroxyl group of the ether reacts with the carboxylic acid to form the ester (DGBEA) and water as a byproduct. To drive this equilibrium reaction to completion, an azeotropic agent and an acid catalyst (such as p-toluenesulfonic acid) are often employed to continuously remove the water formed during the reaction.[8]

The overall synthesis pathway can be visualized as follows:

Caption: Industrial synthesis pathway for DGBEA.

Mechanism of Action in Formulations

DGBEA's efficacy stems from its amphiphilic molecular structure, which contains a non-polar butyl group, polar ether linkages, and a polar ester group. This combination underpins its broad solvency and its critical function as a coalescing agent.

-

Broad Solvency : The molecule's structure allows it to effectively dissolve a wide spectrum of materials, including numerous natural and synthetic resins, oils, dyes, waxes, and fats. This makes it an excellent choice for creating homogenous solutions in complex formulations like printing inks and high-performance coatings.[2]

-

Coalescence in Latex Coatings : In water-based (latex) paints, polymer particles are dispersed in water. After application, as water evaporates, these particles must fuse into a continuous, uniform film. DGBEA acts as a coalescent, a temporary plasticizer for the polymer particles.[9] Its slow evaporation rate is key; it remains in the film long after the water has gone, reducing the minimum film formation temperature (MFFT) and allowing the polymer particles to soften and merge effectively. This process is essential for developing the coating's final properties, such as durability, gloss, and scrub resistance, especially under adverse conditions of low temperature or high humidity.

Caption: Coalescence workflow in water-based latex coatings.

Key Applications in Research and Industry

DGBEA's balance of properties makes it a versatile and high-value solvent across several sectors.

-

Paints and Coatings : It serves as a high-boiling, slow-evaporating solvent and leveling agent, improving the flow and gloss of finishes. It is widely used as a coalescing agent in waterborne industrial coatings and latex paints, including those formulated for low volatile organic compound (VOC) content.[9][10] Its use is prevalent in high-grade paints for automotive, aerospace, and appliance applications.[2]

-

Printing Inks : The slow evaporation rate is highly valued in the formulation of specialty printing inks, particularly for screen printing, and in pastes for ballpoint pens.[9][10]

-

Cleaning Formulations : It is an effective solvent in industrial and household cleaning fluids.[10] In the electronics industry, it is used in cleaning agents to safely remove flux residues, oils, and other contaminants from sensitive components without causing damage.[2]

-

Other Industrial Uses : DGBEA is also employed as a solvent for dyes in wood stains and furniture polishes, as a plasticizer, and as a selective solvent for the separation of alcohols and ketones via distillation.[7]

Analytical Methodologies

For researchers and quality control professionals, accurate quantification of DGBEA is essential. The standard and most widely accepted method is gas chromatography.

Protocol: Determination of DGBEA in Workplace Air

This protocol is based on established methods for analyzing glycol ethers in air samples.[1][11][12][13]

1. Principle: Airborne DGBEA is captured by drawing a known volume of air through a solid sorbent tube. The collected analyte is then chemically desorbed and quantified using a gas chromatograph equipped with a flame ionization detector (GC-FID).[11][12][13]

2. Materials and Equipment:

-

Sampling Pump (calibrated, flow rate ~0.2 L/min)

-

Sorbent Tubes: Activated charcoal tubes (e.g., 100/50 mg sections) are commonly used.[11][14]

-

Gas Chromatograph with FID

-

Appropriate GC Column (e.g., capillary column suitable for polar compounds)

-

Desorption Solvent: A mixture of dichloromethane and methanol is effective.[12][13] An internal standard (e.g., 1-hexanol) should be included for improved accuracy.[12][13]

-

DGBEA standard, ≥98% purity

-

General laboratory glassware

3. Experimental Workflow:

Caption: Workflow for DGBEA analysis by GC-FID.

4. Step-by-Step Methodology:

- Sampling:

- Break the ends of a charcoal sorbent tube immediately before sampling.

- Connect the tube to a calibrated personal sampling pump, ensuring the airflow is directed towards the larger sorbent section first.

- Draw air through the tube at a calibrated flow rate of approximately 0.2 L/min for a recommended total sample volume of 10-40 L.[11][12][13]

- After sampling, cap the tubes and record the total volume of air sampled.

- Sample Preparation (Desorption):

- Carefully transfer the front and back sections of the charcoal into separate, labeled vials.

- Pipette a precise volume of the desorption solvent (containing the internal standard) into each vial.

- Seal the vials and agitate for at least 30 minutes to ensure complete desorption of the analyte.

- GC-FID Analysis:

- Prepare a series of calibration standards by diluting the pure DGBEA stock solution with the desorption solvent.

- Set up the GC-FID with appropriate parameters for the separation of DGBEA (e.g., inlet temperature, oven temperature program, detector temperature).

- Inject the calibration standards to generate a calibration curve.

- Inject an aliquot of the desorbed sample solution into the GC.

- Quantification:

- Identify the DGBEA peak in the chromatogram based on its retention time.

- Calculate the ratio of the DGBEA peak area to the internal standard peak area.

- Determine the mass of DGBEA in the sample by comparing this ratio to the calibration curve.

- Calculate the concentration of DGBEA in the air sample (in mg/m³) by dividing the mass by the total volume of air sampled.

Safety, Toxicology, and Handling

While DGBEA has a relatively low acute toxicity profile, proper handling procedures are essential to minimize exposure and ensure laboratory safety.

Table 2: Summary of Toxicological and Safety Information

| Aspect | Description | Source(s) |

| GHS Classification | Causes eye irritation (H320). Harmful to aquatic life (H402). Not classified for most other acute or chronic hazards under GHS. | [15] |

| Routes of Exposure | Inhalation, Dermal, Ingestion. | [6][16] |

| Acute Effects | Mildly irritating to the eyes and skin. Prolonged breathing of vapor may cause irritation. | [5][6] |

| Chronic Effects | The substance defats the skin, which may lead to dryness or cracking with repeated exposure. Kidney damage has been noted in animal studies following repeated skin contact. | [5][6] |

| Metabolism | Glycol ethers are primarily metabolized via alcohol dehydrogenase to form alkoxyacetic acids. | [16] |

| Environmental Fate | Readily biodegradable. Classified as harmful to aquatic organisms. Should not be allowed to enter the environment. | [5][7][17] |

Standard Handling and Storage Protocol

-

Engineering Controls : Always use DGBEA in a well-ventilated area. Local exhaust ventilation is recommended to keep airborne concentrations as low as possible.[5][15][17]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear safety glasses with side-shields or a face shield.[6][15]

-

Skin Protection : Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[5][6]

-

Respiratory Protection : If ventilation is inadequate or if there is a risk of exceeding exposure limits, use a suitable multi-purpose combination respirator cartridge.[3][17]

-

-

Handling : Avoid contact with skin and eyes.[15] Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling.[5][15] Keep away from heat, sparks, and open flames.[15]

-

Storage : Store in a cool, dry, well-ventilated area in tightly closed containers.[4] Store separately from strong oxidants, as it can react with them.[4][5] The substance may form explosive peroxides; it is advisable to check for peroxides before distillation if the material has been stored for an extended period.[5]

Conclusion

This compound is a high-value solvent whose utility is defined by its strong solvency, low volatility, and excellent performance as a coalescing agent. These attributes have made it an indispensable component in the formulation of high-performance coatings, inks, and cleaners. For researchers and scientists, a thorough understanding of its physicochemical properties, analytical methods, and safety protocols is paramount for leveraging its benefits while ensuring a safe operational environment. Its continued application in developing advanced materials, particularly in low-VOC formulations, underscores its importance in modern chemical science and industry.

References

- 1. This compound | C10H20O4 | CID 31288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. interstatechem.com [interstatechem.com]

- 3. This compound SAJ first grade, = 98.0 124-17-4 [sigmaaldrich.com]

- 4. carlroth.com [carlroth.com]

- 5. ICSC 0789 - this compound [inchem.org]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. productcatalog.eastman.com [productcatalog.eastman.com]

- 8. US5659073A - Process for making glycol ether acetates - Google Patents [patents.google.com]

- 9. grandviewresearch.com [grandviewresearch.com]

- 10. This compound Market Size & Share | Industry Growth 2029 [databridgemarketresearch.com]

- 11. irsst.qc.ca [irsst.qc.ca]

- 12. Glycol esters, glycol ethers – Method for the determination of propylene glycol monoethyl ether, 1-ethoxy-2-propanol acetate, diethylene glycol monomethyl ether, diethylene glycol monoethyl ether and diethylene glycol monobutyl ether in workplace air using gas chromatography. Air Monitoring Method – Translation of the German version from 2018 | Publisso [series.publisso.de]

- 13. researchgate.net [researchgate.net]

- 14. This compound | Occupational Safety and Health Administration [osha.gov]

- 15. junsei.co.jp [junsei.co.jp]

- 16. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. redox.com [redox.com]

A Comprehensive Guide to the Nomenclature of Diethylene Glycol Monobutyl Ether Acetate in Scientific Research

For researchers, scientists, and professionals in drug development, precision in chemical identification is paramount. The interchangeable use of synonyms, trade names, and abbreviations for a single compound can lead to confusion, errors in experimental replication, and misinterpretation of data. This in-depth technical guide provides a comprehensive overview of the nomenclature for Diethylene glycol monobutyl ether acetate (CAS No. 124-17-4), a widely used solvent in various scientific and industrial applications. Understanding the origins and appropriate contexts for its various names is crucial for maintaining clarity and accuracy in scientific communication.

Primary Identification and Chemical Structure

The unambiguous identification of a chemical substance begins with its standardized name and unique identifiers.

-

IUPAC Name: The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is 2-(2-butoxyethoxy)ethyl acetate .[1] This name precisely describes the molecular structure, which consists of a butyl group attached to a diethylene glycol chain, which is in turn esterified with acetic acid.

-

CAS Number: The Chemical Abstracts Service (CAS) Registry Number is 124-17-4 .[1][2][3][4] This unique numerical identifier is assigned to every chemical substance described in the open scientific literature and is the most reliable way to identify the compound without ambiguity, regardless of the naming convention used.

The chemical formula for this compound is C₁₀H₂₀O₄.[4][5]

Common Synonyms and Their Contextual Usage

In practice, a variety of synonyms for this compound are encountered in scientific literature, safety data sheets, and commercial product information. The choice of synonym often depends on historical context, regional preferences, or the specific industry.

-

Diethylene glycol butyl ether acetate: This is a very common and descriptive synonym that closely mirrors the structure of the molecule.[1][3][6]

-

Butyl diglycol acetate (BDGA): This name is frequently used, particularly in industrial contexts.[6] "Diglycol" refers to the diethylene glycol portion of the molecule. The abbreviation BDGA is also commonly used.

-

Butyl carbitol™ acetate: "Carbitol" is a trade name originally coined by Dow Chemical Company for ethers of diethylene glycol. Consequently, "Butyl carbitol acetate" is a widely recognized synonym.[1][7][8][9]

-

Butoxyethoxyethyl acetate: This is another descriptive synonym that specifies the arrangement of the substituent groups.[1]

-

Ethanol, 2-(2-butoxyethoxy)-, acetate: This is an indexing name used in some chemical databases, reflecting the ethanol backbone with a 2-(2-butoxyethoxy) substituent and an acetate group.[1][6]

-

Diglycol monobutyl ether acetate: This name is also frequently used and is very similar to "this compound."[1][3]

Trade Names and Abbreviations

Commercial preparations of this compound are often marketed under specific trade names. It is important to recognize these to identify the compound in product formulations.

-

Ektasolve DB Acetate: This is a trade name used by Eastman Chemical Company.[1]

-

DB Acetate: This is a common abbreviation for this compound.[2][10]

-

DEGBEA: This is a frequently used abbreviation in technical literature and safety data sheets.[11]

-

DBA: This is another common abbreviation for the compound.[12]

The following diagram illustrates the relationship between the primary identifiers and the various synonyms and trade names, providing a clear visual map of the compound's nomenclature.

Caption: Nomenclature map for this compound.

Summary of Nomenclature

For quick reference, the following table summarizes the key names and identifiers for this compound. The use of the CAS number is strongly recommended in all scientific documentation to avoid ambiguity.

| Type | Name/Identifier | Common Context of Use |

| IUPAC Name | 2-(2-butoxyethoxy)ethyl acetate | Formal scientific publications, chemical databases.[1] |

| CAS Number | 124-17-4 | Universal identifier in all scientific and regulatory contexts.[1][2][3][4] |

| Common Synonym | Diethylene glycol butyl ether acetate | Widely used in technical literature and safety data sheets.[1][3][6] |

| Common Synonym | Butyl diglycol acetate (BDGA) | Common in industrial applications and literature.[6] |

| Common Synonym | Butyl carbitol™ acetate | Frequently used due to the historical trade name.[1][7][8][9] |

| Abbreviation | DEGBEA | Common in technical documents for brevity.[11] |

| Abbreviation | DB Acetate | Used in commercial and industrial settings.[2][10] |

| Trade Name | Ektasolve DB Acetate | Commercial product name.[1] |

Conclusion: Best Practices for Scientific Integrity

To ensure the integrity and reproducibility of scientific research, it is imperative to use precise and unambiguous chemical identifiers. While various synonyms for this compound are prevalent, best practice dictates the following:

-

Prioritize the CAS Number: Always include the CAS number (124-17-4) when first mentioning the compound in a publication or report.

-

Use the IUPAC Name: The IUPAC name, 2-(2-butoxyethoxy)ethyl acetate, should be used in formal contexts to provide maximum clarity.

-

Define Acronyms: If using an abbreviation like DEGBEA or BDGA, define it upon its first use.

By adhering to these principles, researchers can avoid ambiguity and contribute to a clearer, more accurate body of scientific literature. This diligence is not merely a matter of pedanticism but a cornerstone of scientific rigor and trustworthiness.

References

- 1. This compound | C10H20O4 | CID 31288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2-Butoxyethoxy)ethyl acetate | 124-17-4 [chemicalbook.com]

- 3. CAS 124-17-4: this compound [cymitquimica.com]

- 4. Buy Butyl DiGlycol Acetate from brenntag Finland suppliers | 124-17-4 | Brenntag [brenntag.com]

- 5. This compound - Wikidata [wikidata.org]

- 6. Registration Dossier - ECHA [echa.europa.eu]

- 7. This compound Manufacturers, with SDS [mubychem.com]

- 8. This compound | Occupational Safety and Health Administration [osha.gov]

- 9. This compound | 124-17-4 | TCI AMERICA [tcichemicals.com]

- 10. buteth-2 acetate, 124-17-4 [thegoodscentscompany.com]

- 11. interstatechem.com [interstatechem.com]

- 12. transchief.com.tw [transchief.com.tw]

An In-Depth Technical Guide to 2-(2-Butoxyethoxy)ethyl Acetate: From Synthesis to Application

This guide provides a comprehensive technical overview of 2-(2-Butoxyethoxy)ethyl Acetate, a high-boiling point glycol ether ester. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical characteristics, synthesis, metabolic pathways, and toxicological profile. Furthermore, it explores its established industrial applications and potential utility in pharmaceutical formulations, supported by detailed experimental protocols and safety considerations.

Chemical Identity and Structure

2-(2-Butoxyethoxy)ethyl Acetate, also known as diethylene glycol monobutyl ether acetate (DGBEA) or butyl carbitol acetate, is a key industrial solvent.[1] Its unique molecular structure, containing both ether and ester functional groups, imparts a desirable combination of properties, including excellent solvency and a slow evaporation rate.[2]

Systematic (IUPAC) Name: 2-(2-butoxyethoxy)ethyl acetate[3]

Common Synonyms: this compound, Butyl Carbitol Acetate, Butyl diglycol acetate[3]

CAS Number: 124-17-4

Molecular Formula: C₁₀H₂₀O₄

Molecular Weight: 204.26 g/mol [4]

The structure consists of a butyl group attached to a diethylene glycol chain, which is in turn esterified with acetic acid. This combination of a lipophilic butyl group and hydrophilic ether and ester moieties results in its amphiphilic character.

Physicochemical Properties: A Basis for Application

The utility of 2-(2-Butoxyethoxy)ethyl Acetate in various fields is a direct consequence of its specific physicochemical properties. Its high boiling point and low vapor pressure make it a slow-evaporating solvent, a crucial characteristic for applications requiring long drying times, such as in coatings and printing inks. Its miscibility with a wide range of organic solvents and partial solubility in water allow for its use in diverse formulations.[5]

| Property | Value | Reference(s) |

| Appearance | Colorless liquid with a mild, fruity odor | [5][6] |

| Boiling Point | 245 °C at 760 mmHg | [4] |

| Melting Point | -32 °C | [4] |

| Density | 0.977 - 0.978 g/mL at 20-25 °C | [4][6] |

| Solubility in Water | 65 g/L at 20 °C | [4][7] |

| Vapor Pressure | <0.01 - 0.04 mmHg at 20 °C | [8] |

| Flash Point | 102 - 105 °C (closed cup) | [9] |

| Autoignition Temperature | 290 - 295 °C | [6][9] |

| Refractive Index (n20/D) | 1.423 - 1.426 | [4] |

These properties make it an effective coalescing agent in latex paints, where it facilitates the formation of a continuous film as the paint dries.[10]

Synthesis and Manufacturing

The industrial production of 2-(2-Butoxyethoxy)ethyl Acetate is primarily achieved through the esterification of diethylene glycol monobutyl ether with acetic acid.[11] This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product.

Industrial Manufacturing Process

The manufacturing process can be summarized as follows:

-

Reaction: Diethylene glycol monobutyl ether and acetic acid are reacted in the presence of a catalyst. A solid acid catalyst in a fixed-bed reactor is a common choice for continuous processes.[8][12]

-

Water Removal: The water produced during the esterification is continuously removed, often by azeotropic distillation.[8][12]

-

Purification: The crude product undergoes rectification to remove unreacted starting materials and byproducts, yielding the final high-purity product.[8]

Laboratory Synthesis Protocol

For research purposes, a batch synthesis can be performed. The following is a representative protocol:

Materials:

-

Diethylene glycol monobutyl ether

-

Acetic acid (glacial)

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus, reflux condenser, heating mantle, separatory funnel, rotary evaporator, and distillation setup.

Procedure:

-

Combine diethylene glycol monobutyl ether, a slight molar excess of acetic acid, and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser.

-

Add toluene to the flask to facilitate azeotropic removal of water.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove excess acetic acid.

-

Wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the toluene and any remaining volatile components using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure 2-(2-Butoxyethoxy)ethyl Acetate.

Self-Validation: The purity of the synthesized product should be confirmed by analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The refractive index can also be measured and compared to the literature value.

Applications in Research and Industry

2-(2-Butoxyethoxy)ethyl Acetate is a versatile solvent with a broad range of applications.

-

Coatings and Paints: It is widely used in high-grade paints for automotive and other industries.[1] It acts as a coalescing agent in latex paints, promoting film formation.[10]

-

Printing Inks: Its slow evaporation rate makes it an ideal solvent for screen printing inks.

-

Cleaning Products: It is used in various industrial and household cleaning formulations as a degreaser.

-

Pharmaceutical Formulations: While not as common as other excipients, its solvent properties suggest potential use in topical formulations or as a solvent for certain active pharmaceutical ingredients (APIs). Its use in cosmetics as a solvent in hair dyes has been reported. Further research is needed to fully explore its potential in drug delivery systems.

The choice of 2-(2-Butoxyethoxy)ethyl Acetate in these applications is driven by its ability to dissolve a wide range of resins and polymers, its slow evaporation rate which allows for better flow and leveling of coatings, and its compatibility with other solvents.

Metabolism and Toxicology

Understanding the metabolic fate and toxicological profile of any chemical is paramount, especially for applications involving potential human exposure.

Metabolism

Studies in rats have shown that 2-(2-Butoxyethoxy)ethyl Acetate is rapidly metabolized in the body. The primary metabolic pathway involves two main steps:

-

Hydrolysis: The ester bond is quickly hydrolyzed by esterases in the blood and other tissues to form diethylene glycol monobutyl ether (DGBE) and acetic acid.[13]

-

Oxidation: The resulting DGBE is then oxidized to 2-(2-butoxyethoxy)acetic acid (DBAA), which is the major urinary metabolite.[11][13]

Unchanged 2-(2-Butoxyethoxy)ethyl Acetate or DGBE are generally not detected in the urine.[8]

Toxicology

The acute toxicity of 2-(2-Butoxyethoxy)ethyl Acetate is considered to be low. However, it can cause mild skin and eye irritation.[1][5] Prolonged or repeated skin contact may lead to defatting and dermatitis.[9] Systemic effects, such as central nervous system depression and kidney and liver effects, have been observed in animal studies at high doses.[1]

| Route | Species | LD50 Value | Reference(s) |

| Oral | Rat | 6500 mg/kg | [8][14] |

| Oral | Rabbit | 2260 mg/kg | [8] |

| Dermal | Rabbit | 5640 mg/kg | [14] |

It is important to note that the metabolite, 2-butoxyacetic acid (from the related compound 2-butoxyethanol), has been associated with hematological effects in some animal species.[13] However, one study on 2-(2-Butoxyethoxy)ethyl Acetate found no evidence of 2-butoxyacetic acid excretion.[13]

Safety, Handling, and Storage

Proper handling and storage procedures are essential to ensure safety in a laboratory or industrial setting.

Handling:

-

Use in a well-ventilated area.[7]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., PVC), and protective clothing.[5][7]

-

Wash hands thoroughly after handling.[5]

Storage:

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5]

-

Keep containers tightly closed.[5]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and strong bases.[5][6]

-

The material may be light-sensitive, so storage in opaque containers is recommended.[5]

Peroxide Formation: Like other ether-containing compounds, 2-(2-Butoxyethoxy)ethyl Acetate has the potential to form explosive peroxides upon exposure to air and light over time.[15] It is advisable to date containers upon receipt and opening, and to test for the presence of peroxides before distillation or if the material has been stored for an extended period.[5]

Quality Control and Analytical Methods

Ensuring the purity and quality of 2-(2-Butoxyethoxy)ethyl Acetate is crucial for its intended applications, particularly in research and potential pharmaceutical uses.

Typical Specifications (Reagent/Industrial Grade):

| Parameter | Specification | Reference(s) |

| Assay (Purity) | ≥ 98.0% | [9][16] |

| Water Content | ≤ 0.05 - 0.1% | [9][13] |

| Acidity (as Acetic Acid) | ≤ 0.02 - 0.04% | [9][13] |

| Color (Pt-Co) | ≤ 15 - 25 | [9][13] |

Analytical Methods:

Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the most common method for determining the purity of 2-(2-Butoxyethoxy)ethyl Acetate and for quantifying it in various matrices.[8]

-

Rationale for GC-FID: The volatility and thermal stability of 2-(2-Butoxyethoxy)ethyl Acetate make it well-suited for GC analysis. FID is a robust and sensitive detector for organic compounds.

-

Column Selection: The choice of GC column is critical for achieving good separation from impurities and other components in a mixture. A mid-polarity column, such as one with a cyanopropylphenyl stationary phase, is often effective for analyzing glycol ethers and their acetates, providing good resolution of isomers and related compounds.[17][18]

For the analysis of its metabolites in biological samples, GC or High-Performance Liquid Chromatography (HPLC) methods are typically employed, often requiring derivatization of the acidic metabolite to enhance its volatility for GC analysis.[19]

Conclusion

2-(2-Butoxyethoxy)ethyl Acetate is a versatile solvent with a well-characterized profile. Its unique combination of properties makes it valuable in a range of industrial applications. For researchers and drug development professionals, a thorough understanding of its synthesis, physicochemical properties, metabolism, and toxicology is essential for its safe and effective use. While its application in pharmaceuticals is not yet widespread, its solvent characteristics may present opportunities for its use in specific formulations, warranting further investigation. Adherence to proper handling, storage, and quality control procedures is crucial to ensure the integrity of research and the safety of personnel.

References

- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 2. 2-(2-Butoxyethoxy)ethyl acetate CAS 124-17-4 - Chemical Supplier Unilong [unilongindustry.com]

- 3. This compound | C10H20O4 | CID 31288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(2-正丁氧基乙氧基)乙酸乙酯 ≥99.2% | Sigma-Aldrich [sigmaaldrich.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. 2-(2-Butoxyethoxy)ethyl acetate | 124-17-4 [chemicalbook.com]

- 7. carlroth.com [carlroth.com]

- 8. benchchem.com [benchchem.com]

- 9. parchem.com [parchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Degradation of gas-phase propylene glycol monomethyl ether acetate by ultraviolet/ozone process: A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN101337884A - Method for preparing 2-Butoxyethyl acetate by continuous esterification reaction - Google Patents [patents.google.com]

- 13. camachem.com [camachem.com]

- 14. [2-(2-Butoxyethoxy)ethyl] acetate CAS 124-17-4 | 821014 [merckmillipore.com]

- 15. solventsandpetroleum.com [solventsandpetroleum.com]

- 16. This compound | 124-17-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 17. gcms.cz [gcms.cz]

- 18. Restek - Artikel [de.restek.com]

- 19. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Synthesis and Purification of Diethylene Glycol Monobutyl Ether Acetate (DGBA)

This guide provides a comprehensive overview of the prevailing methodologies for the synthesis and purification of Diethylene Glycol Monobutyl Ether Acetate (DGBA), a high-boiling point, low-volatility solvent with significant applications in coatings, inks, and cleaning agents.[1][2] We will delve into the core chemical principles, process optimization, and analytical validation required for producing high-purity DGBA, offering field-proven insights for researchers and chemical development professionals.

Introduction to this compound (DGBA)

This compound, also known as butyl CARBITOL™ acetate or 2-(2-butoxyethoxy)ethyl acetate, is a colorless liquid with a mild, fruity odor.[3][4][5] Its chemical structure, featuring both ether and ester functionalities, imparts excellent solvency for a wide range of substances, including resins, oils, and gums.[1][3] This versatility makes it an ideal choice as a coalescing agent in latex paints, a leveling agent in high-bake enamels, and a solvent in specialty printing inks.[1]

Table 1: Key Physical and Chemical Properties of DGBA

| Property | Value | Source |

| IUPAC Name | 2-(2-butoxyethoxy)ethyl acetate | [5] |

| CAS Number | 124-17-4 | [5] |

| Molecular Formula | C10H20O4 | [5] |

| Molecular Weight | 204.26 g/mol | [5] |

| Boiling Point | ~247 °C | [5] |

| Solubility | Slightly soluble in water; miscible with most organic solvents |

Synthesis Methodologies: A Mechanistic Perspective

The industrial synthesis of DGBA is predominantly achieved through the direct esterification of Diethylene Glycol Monobutyl Ether (DGBE) with acetic acid.[1][3] The overall process is a two-step sequence, starting from n-butanol and ethylene oxide.

Step 1: Synthesis of the Precursor, DGBE The precursor, DGBE, is produced by reacting ethylene oxide with anhydrous n-butyl alcohol, typically under alkaline catalysis.[6] This ethoxylation reaction forms the ether linkage and is the foundational step in building the DGBA molecule.

Step 2: Esterification of DGBE to DGBA The core synthesis of DGBA is a Fischer esterification reaction, an acid-catalyzed equilibrium process between DGBE and acetic acid.

Reaction: CH₃(CH₂)₃O(CH₂)₂O(CH₂)₂OH + CH₃COOH ⇌ CH₃(CH₂)₃O(CH₂)₂O(CH₂)₂OCOCH₃ + H₂O (DGBE + Acetic Acid ⇌ DGBA + Water)

The success of this synthesis hinges on effectively shifting the reaction equilibrium to the product side. This is primarily achieved by removing the water byproduct as it is formed.

The choice of catalyst is a critical decision point that impacts reaction rate, selectivity, and downstream purification complexity.

-

Mineral Acids (e.g., H₂SO₄, HCl): While effective and inexpensive, these homogeneous catalysts introduce significant challenges, including equipment corrosion, low selectivity, and the need for complex neutralization and purification steps to remove them from the final product.[3][4]

-

Solid Acid Catalysts (e.g., Ion-Exchange Resins, Zeolites): Heterogeneous catalysts like Amberlyst-15 or Amberlyst 36 represent a significant process improvement.[7][8] Being in a solid phase, they are easily separated from the liquid product mixture by simple filtration, allowing for catalyst recycling and a streamlined purification process.[4] This approach mitigates corrosion and waste generation issues associated with mineral acids.

-

Advanced Catalysts (e.g., Heteropolyanion-Based Ionic Liquids): Recent research has demonstrated the high efficacy of novel catalysts such as heteropolyanion-based ionic liquids (HPA-ILs).[3][9][10] These catalysts can exhibit superior activity compared to traditional mineral acids and resins and can be recovered and reused multiple times without a significant loss in performance.[3][9][10]

Table 2: Comparative Analysis of Catalysts for DGBA Synthesis

| Catalyst Type | Key Advantages | Key Disadvantages | Citation(s) |

| Sulfuric Acid (H₂SO₄) | Low cost, high initial activity | Corrosive, difficult to remove, environmental concerns, side reactions | [3][4] |

| Amberlyst Resins | Easily separable (filtration), reusable, non-corrosive, high selectivity | Higher initial cost, potential for thermal degradation at high temps | [7][8] |